molecular formula C19H24ClN5O4 B585587 2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride CAS No. 1346605-39-7

2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride

Cat. No.: B585587
CAS No.: 1346605-39-7
M. Wt: 424.9
InChI Key: LYASKMMJFCEPIG-NIIDSAIPSA-N
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Description

2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is a deuterated derivative of Alfuzosin, a medication primarily used to treat benign prostatic hyperplasia. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various research applications, particularly in the field of proteomics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride involves multiple steps, starting from the parent compound, Alfuzosin. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the isotopic labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is similar to that of Alfuzosin. It acts as an alpha-1 adrenergic antagonist, which relaxes the muscles in the prostate and bladder neck, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The deuterium labeling does not significantly alter the pharmacological activity but enhances its utility in research applications .

Comparison with Similar Compounds

Similar Compounds

    Alfuzosin: The parent compound, used to treat benign prostatic hyperplasia.

    Tamsulosin: Another alpha-1 adrenergic antagonist used for similar indications.

    Silodosin: A selective alpha-1 adrenergic antagonist with a similar mechanism of action.

Uniqueness

2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is unique due to its deuterium labeling, which provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately .

Properties

CAS No.

1346605-39-7

Molecular Formula

C19H24ClN5O4

Molecular Weight

424.9

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3;

InChI Key

LYASKMMJFCEPIG-NIIDSAIPSA-N

SMILES

CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Synonyms

N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-2-furancarboxamide Hydrochloride;  Alfuzosin Impurity A-d3; 

Origin of Product

United States

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